Cas no 1202882-89-0 (rac-(2R,5S)-5-methyl-1,4-dioxan-2-ylmethanol)

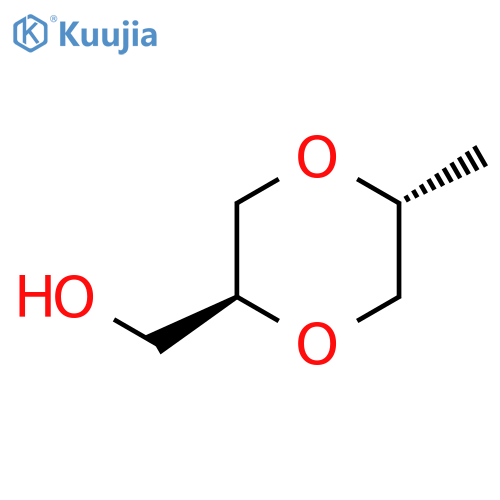

1202882-89-0 structure

商品名:rac-(2R,5S)-5-methyl-1,4-dioxan-2-ylmethanol

CAS番号:1202882-89-0

MF:C6H12O3

メガワット:132.157682418823

MDL:MFCD33031993

CID:5655162

PubChem ID:90410137

rac-(2R,5S)-5-methyl-1,4-dioxan-2-ylmethanol 化学的及び物理的性質

名前と識別子

-

- EN300-27721685

- rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol

- SCHEMBL16037488

- 1202882-89-0

- rel-(2R,5S)-5-Methyl-1,4-dioxane-2-methanol

- rel-((2R,5S)-5-Methyl-1,4-dioxan-2-yl)methanol

- rac-(2R,5S)-5-methyl-1,4-dioxan-2-ylmethanol

-

- MDL: MFCD33031993

- インチ: 1S/C6H12O3/c1-5-3-9-6(2-7)4-8-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1

- InChIKey: PWEKJQSIAQORIF-RITPCOANSA-N

- ほほえんだ: O1C[C@@H](C)OC[C@@H]1CO

計算された属性

- せいみつぶんしりょう: 132.078644241g/mol

- どういたいしつりょう: 132.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 84.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.7Ų

- 疎水性パラメータ計算基準値(XlogP): -0.5

じっけんとくせい

- 密度みつど: 1.039±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 212.9±15.0 °C(Predicted)

- 酸性度係数(pKa): 14.24±0.10(Predicted)

rac-(2R,5S)-5-methyl-1,4-dioxan-2-ylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27721685-10g |

rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol |

1202882-89-0 | 95% | 10g |

$10732.0 | 2023-09-10 | |

| Enamine | EN300-27721685-0.5g |

rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol |

1202882-89-0 | 95.0% | 0.5g |

$1947.0 | 2025-03-20 | |

| Enamine | EN300-27721685-0.25g |

rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol |

1202882-89-0 | 95.0% | 0.25g |

$1236.0 | 2025-03-20 | |

| Enamine | EN300-27721685-10.0g |

rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol |

1202882-89-0 | 95.0% | 10.0g |

$10732.0 | 2025-03-20 | |

| Enamine | EN300-27721685-0.1g |

rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol |

1202882-89-0 | 95.0% | 0.1g |

$867.0 | 2025-03-20 | |

| Aaron | AR028AKO-1g |

rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol |

1202882-89-0 | 95% | 1g |

$3457.00 | 2025-02-15 | |

| Aaron | AR028AKO-50mg |

rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol |

1202882-89-0 | 95% | 50mg |

$937.00 | 2025-02-15 | |

| Aaron | AR028AKO-250mg |

rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol |

1202882-89-0 | 95% | 250mg |

$1725.00 | 2025-02-15 | |

| Enamine | EN300-27721685-5.0g |

rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol |

1202882-89-0 | 95.0% | 5.0g |

$7238.0 | 2025-03-20 | |

| Enamine | EN300-27721685-2.5g |

rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol |

1202882-89-0 | 95.0% | 2.5g |

$4892.0 | 2025-03-20 |

rac-(2R,5S)-5-methyl-1,4-dioxan-2-ylmethanol 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

1202882-89-0 (rac-(2R,5S)-5-methyl-1,4-dioxan-2-ylmethanol) 関連製品

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬